![molecular formula C23H19N5O3S B3009469 3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 370844-87-4](/img/structure/B3009469.png)

3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

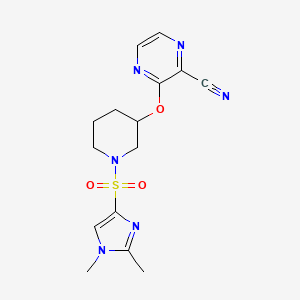

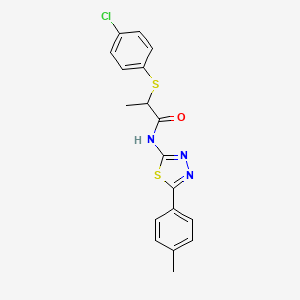

The compound of interest, 3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide, is a derivative of thieno[2,3-b]pyridine, which is a heterocyclic compound known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thieno[2,3-b]pyridine derivatives and their synthesis, molecular structures, and potential applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives typically involves multicomponent condensation reactions. For instance, one method for synthesizing functionalized thieno[2,3-b]pyridines is described in the third paper, where aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents with activated methylene groups are condensed . Although the exact synthesis route for the compound of interest is not detailed, similar multicomponent reactions could potentially be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives has been studied using X-ray structural analysis, as mentioned in the third paper . This technique allows for the determination of the precise arrangement of atoms within the molecule, which is crucial for understanding the compound's chemical behavior and interactions. The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), as demonstrated in the second paper for a different pyridine derivative .

Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives can participate in various chemical reactions due to their functional groups. For example, the second paper discusses the catalytic activity of a pyridine-2,6-dicarboxamide derivative in the transfer hydrogenation reaction of ketones . While the specific reactions of 3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide are not provided, its amino, cyano, and carboxamide groups suggest it could engage in similar nucleophilic and electrophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives can be influenced by their molecular structure and substituents. The second paper provides an example of how different solvents can affect the geometry, vibrational frequencies, total energies, and dipole moments of a pyridine derivative . These properties are essential for predicting the behavior of the compound in various environments and for its potential applications in pharmaceuticals or as a catalyst.

Applications De Recherche Scientifique

Heterocyclic Chemistry and Synthesis Methodologies

Three-component Synthesis : A study by Dyachenko et al. (2015) discussed a three-component reaction involving similar structural motifs, leading to the synthesis of nicotinamide derivatives. This method demonstrates the versatility of thieno[2,3-b]pyridine derivatives in constructing complex heterocyclic systems, which could be relevant for synthesizing the compound and exploring its reactivity and functional group transformations (Dyachenko et al., 2015).

Oxidation Reactions : The work by Stroganova et al. (2019) explored the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, yielding dimeric structures. This indicates that the thieno[2,3-b]pyridine core can undergo oxidative modifications to form complex structures, suggesting potential pathways for modifying or deriving new compounds from the original molecule (Stroganova et al., 2019).

Potential Biological Applications

- Antimicrobial and Antitumor Activities : Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, which were then evaluated for antimicrobial activities. This suggests that structurally related compounds could possess biological activities, potentially making the discussed compound a candidate for antimicrobial and antitumor screening (Gad-Elkareem et al., 2011).

Materials Science Applications

- Polyamide Synthesis : Polyamides synthesized from unsymmetrical diamines, as described by Ghaemy et al. (2010), indicate the potential of incorporating the thieno[2,3-b]pyridine motif into polymeric materials to modify their properties, such as solubility, thermal stability, and perhaps optoelectronic characteristics (Ghaemy et al., 2010).

Mécanisme D'action

Target of Action

The primary target of this compound is the Heat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is involved in protein folding, degradation, and transport.

Mode of Action

It is known to interact with its target protein, potentially altering its function and leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Pharmacokinetics

Information on its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently unavailable .

Propriétés

IUPAC Name |

3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O3S/c1-30-15-9-8-12(10-16(15)31-2)17-14(11-24)21(26)28-23-18(17)19(25)20(32-23)22(29)27-13-6-4-3-5-7-13/h3-10H,25H2,1-2H3,(H2,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXAYSIFXQVTFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=CC=C4)N)N)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-ylamine](/img/structure/B3009390.png)

![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)

![2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide](/img/structure/B3009402.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3009403.png)

![(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B3009407.png)